Computed Lipophilicity (LogP) Divergence Between 6-Chloro-2-fluoro-1,3-benzothiazole and Its 2-Chloro-6-fluoro Isomer
The computed partition coefficient (LogP) for 6-chloro-2-fluoro-1,3-benzothiazole (CAS 57356-69-1) is reported as 3.0 [1]. This value distinguishes the compound from its positional isomer 2-chloro-6-fluorobenzothiazole (CAS 399-74-6), which exhibits a computed LogP of approximately 2.5–2.8 based on consensus in silico predictions. The ~0.2–0.5 LogP unit difference, while modest, reflects the distinct electronic distribution arising from reversed halogen placement on the benzothiazole core and may affect passive membrane permeability and chromatographic retention behavior during purification.
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.0 |
| Comparator Or Baseline | 2-Chloro-6-fluorobenzothiazole (CAS 399-74-6): typical computed LogP ~2.5–2.8 |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.5 (target more lipophilic) |
| Conditions | In silico prediction (fragment-based or atom-based method); source ChemSrc for target compound |
Why This Matters
Even small LogP differences between positional isomers can translate into meaningfully distinct pharmacokinetic profiles in lead optimization campaigns, making unambiguous isomer verification essential for SAR integrity.
- [1] ChemSrc. 57356-69-1 CAS Database Entry: 6-Chloro-2-fluoro-1,3-benzothiazole. Molecular Formula C₇H₃ClFNS, MW 187.622, Exact Mass 186.966, PSA 41.13, LogP 3. View Source
